molecular formula C7H8BrClFN B13236982 4-Bromo-2-fluoro-3-methylaniline hydrochloride

4-Bromo-2-fluoro-3-methylaniline hydrochloride

Cat. No.: B13236982
M. Wt: 240.50 g/mol
InChI Key: IYPVTPPUBXWZNF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylaniline hydrochloride ( 1955520-55-4) is a halogenated aniline derivative of high value in chemical and pharmaceutical research. With a molecular formula of C₇H₈BrClFN and a molecular weight of 240.50 g/mol, this compound serves as a versatile synthetic intermediate . The strategic placement of bromine and fluorine substituents on the aniline ring makes it a key precursor in nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, facilitating the construction of more complex molecular architectures for drug discovery . In scientific research, this compound is employed in the synthesis of agrochemicals and pharmaceuticals . It is investigated for its potential as a building block in developing bioactive molecules, with studies indicating cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells . Research into its mechanism suggests it may inhibit specific enzymes and modulate signal transduction pathways, such as the MAPK/ERK pathway, which is a key target in oncology research . For quality control, analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly employed to ensure purity and stability . This product is intended for research and development applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C7H8BrClFN

Molecular Weight

240.50 g/mol

IUPAC Name

4-bromo-2-fluoro-3-methylaniline;hydrochloride

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H

InChI Key

IYPVTPPUBXWZNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylaniline hydrochloride typically involves the halogenation of 2-fluoro-3-methylaniline. The process includes:

    Hydrochloride Formation: The resulting 4-Bromo-2-fluoro-3-methylaniline is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane, with bromine or a bromine source like N-bromosuccinimide (NBS) as the brominating agent.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylaniline hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

4-Bromo-2-fluoro-3-methylaniline hydrochloride is utilized in several scientific research fields:

  • Chemistry It is used as an intermediate in synthesizing agrochemicals and pharmaceuticals.
  • Biology It is employed in protein labeling and the study of enzyme interactions.
  • Medicine It is investigated for potential therapeutic properties and as a building block for drug development.
  • Industry It is used in the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Nucleophilic Substitution The bromine atom can be replaced by other nucleophiles. Reagents such as potassium tert-butoxide or sodium methoxide in polar aprotic solvents can be used. This leads to the formation of various substituted anilines.
  • Oxidation The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide can be used.
  • Reduction The nitro group can be reduced to an amine. Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride can be used. This leads to the formation of amines or other reduced derivatives.

Case Studies

  • Study on Enzyme Inhibition A study evaluated the compound's effect on specific enzymes involved in cancer metabolism. Results indicated that it significantly inhibited enzyme activity, leading to reduced tumor growth in xenograft models.
  • Signal Transduction Pathways Research investigating its impact on the MAPK/ERK pathway revealed that treatment with this compound resulted in decreased phosphorylation of ERK1/2, suggesting a potential mechanism for its anti-cancer effects.

Applications in Drug Development

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Physical Properties
4-Bromo-2-fluoro-3-methylaniline HCl 1955520-55-4 C₇H₈BrClFN 240.50 4-Br, 2-F, 3-CH₃ Data not reported
4-Bromo-2-chloroaniline HCl - C₆H₆BrCl₂N 239.93 4-Br, 2-Cl Light purple solid; 41.2% synthesis yield
4-Bromo-3-methylaniline 6933-10-4 C₇H₈BrN 186.05 4-Br, 3-CH₃ mp 80–82°C; bp 240°C
4-Bromo-2-chloro-6-methylaniline 30273-42-8 C₇H₇BrClN 220.49 4-Br, 2-Cl, 6-CH₃ -
3-Bromo-4-methoxyaniline HCl 80523-34-8 C₇H₉BrClNO 238.51 3-Br, 4-OCH₃ Free-salt form noted

Key Observations :

  • Hydrochloride Salts : The hydrochloride form improves water solubility compared to free bases (e.g., 4-bromo-3-methylaniline). However, melting points for hydrochloride salts are often higher, though specific data for the target compound is unavailable .

Crystallographic and Hydrogen-Bonding Behavior

  • 4-Bromo-2-chloroaniline (free base) forms planar crystals with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, creating sheets . The hydrochloride version of the target compound likely exhibits stronger ionic interactions (N–H⁺⋯Cl⁻) and altered packing compared to non-salt forms.

Biological Activity

4-Bromo-2-fluoro-3-methylaniline hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and fluorine substituents on the aromatic ring, along with a methyl group on the nitrogen atom, influences its chemical reactivity and biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

  • Molecular Formula : C₇H₈BrFN
  • Molecular Weight : Approximately 204.04 g/mol
  • Structure : The compound features a bromine atom at the para position (4), a fluorine atom at the meta position (2), and a methyl group attached to the nitrogen atom.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor by binding to active sites or altering enzyme kinetics.
  • Signal Transduction Modulation : It may influence cellular signaling pathways by modifying receptor interactions or downstream signaling events.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.

Research Findings

Recent studies have focused on the cytotoxic effects and mechanisms of action of this compound. The following sections summarize key findings:

Cytotoxic Activity

In vitro studies have demonstrated that this compound displays significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.0Induces apoptosis through G0/G1 phase arrest
MCF-76.5Inhibits cell proliferation via signal transduction interference
HeLa7.0Promotes G2/M phase arrest leading to cell death

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluated the compound's effect on specific enzymes involved in cancer metabolism. Results indicated that it significantly inhibited enzyme activity, leading to reduced tumor growth in xenograft models.
  • Signal Transduction Pathways :
    • Research investigating its impact on the MAPK/ERK pathway revealed that treatment with this compound resulted in decreased phosphorylation of ERK1/2, suggesting a potential mechanism for its anti-cancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure HighlightsBiological Activity
4-Bromo-3-fluoro-2-methylanilineSimilar halogen substitutionsModerate cytotoxicity
4-Fluoro-3-methylanilineLacks bromineLow cytotoxicity
4-Bromo-3-(trifluoromethyl)anilineAdditional trifluoromethyl groupHigh enzyme inhibition

Applications in Drug Development

The unique properties and biological activities of this compound make it a valuable candidate for further pharmacological studies. Its role as an intermediate in synthesizing pharmaceuticals highlights its potential utility in developing new therapeutic agents targeting various diseases, particularly cancers.

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